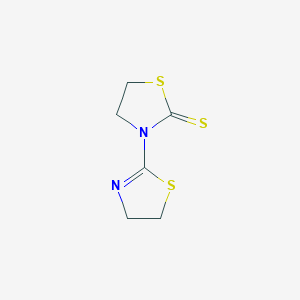
2-Thiazolidinethione, 3-(4,5-dihydro-2-thiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiazolidinethione, 3-(4,5-dihydro-2-thiazolyl)- is a heterocyclic compound with the molecular formula C₃H₅NS₂ and a molecular weight of 119.208 g/mol . This compound is known for its unique structure, which includes a thiazolidine ring fused with a thiazole ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 3-(4,5-dihydro-2-thiazolyl)- typically involves the reaction of 2-aminoethanethiol with carbon disulfide under basic conditions to form the thiazolidine ring . This intermediate is then further reacted with appropriate reagents to introduce the thiazole ring, completing the synthesis of the compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiazolidinethione, 3-(4,5-dihydro-2-thiazolyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Thiazolidinethione, 3-(4,5-dihydro-2-thiazolyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Thiazolidinethione, 3-(4,5-dihydro-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Thiazolidinethione, 3-(4,5-dihydro-2-thiazolyl)- include:
- Mercaptothiazoline
- Thiazolidine-2-thione
- 2-Mercapto-Δ2-thiazoline
- 2-Mercaptothiazoline
Uniqueness
What sets 2-Thiazolidinethione, 3-(4,5-dihydro-2-thiazolyl)- apart from these similar compounds is its unique fused ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
30760-42-0 |
|---|---|
Molekularformel |
C6H8N2S3 |
Molekulargewicht |
204.3 g/mol |
IUPAC-Name |
3-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C6H8N2S3/c9-6-8(2-4-11-6)5-7-1-3-10-5/h1-4H2 |
InChI-Schlüssel |
LRLUVNZXIHJETG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=N1)N2CCSC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


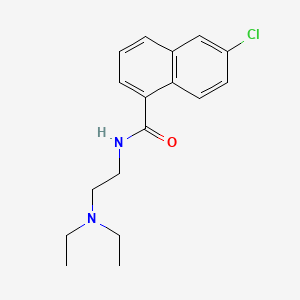
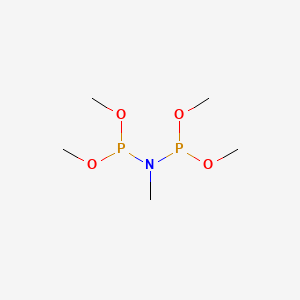
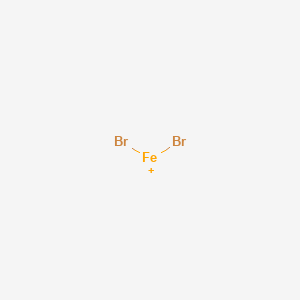
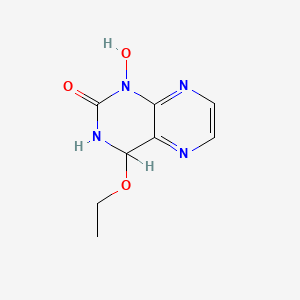



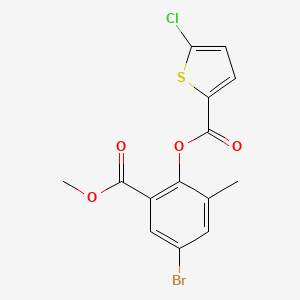
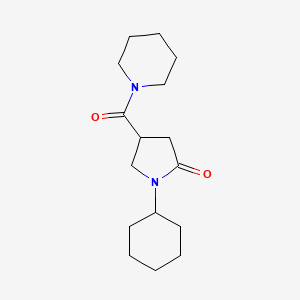
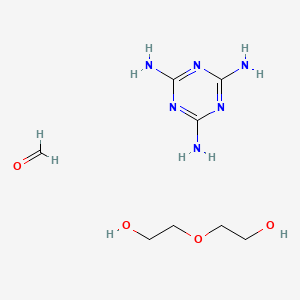
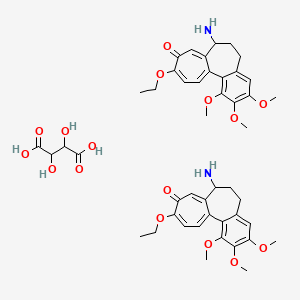

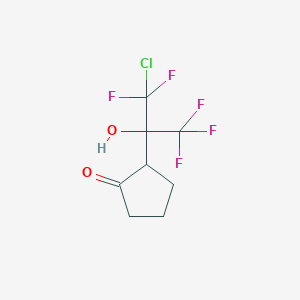
![1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B14676112.png)
